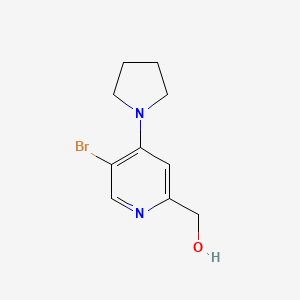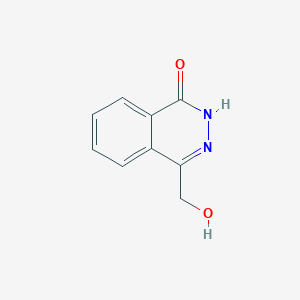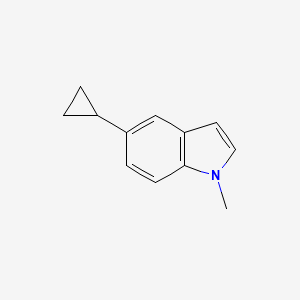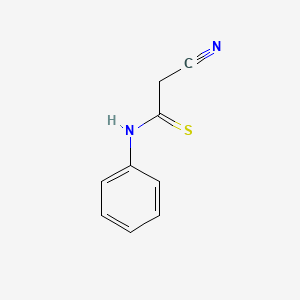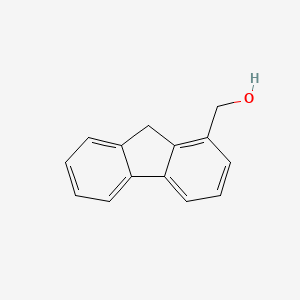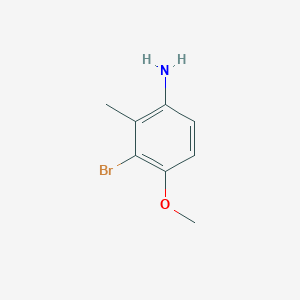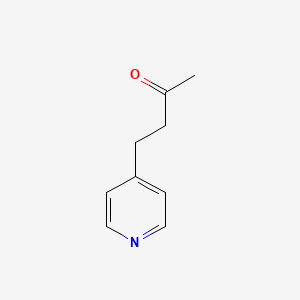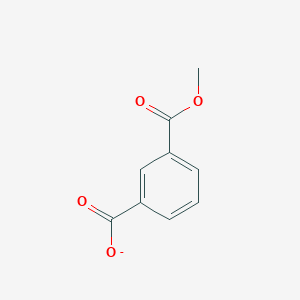![molecular formula C23H26N6O2 B8803175 N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B8803175.png)
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
描述
The compound identified as N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is known chemically as N-(3-Methylbenzylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine . This compound is primarily used for industrial and scientific research purposes .
准备方法
The synthetic routes and reaction conditions for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine are not explicitly detailed in the available literature. general methods for synthesizing similar hydrazine derivatives often involve the condensation of hydrazine with aldehydes or ketones under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including purification and characterization steps to ensure the compound’s purity and stability.
化学反应分析
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine, like other hydrazine derivatives, can undergo various chemical reactions:
Oxidation: Hydrazine derivatives can be oxidized to form azo compounds.
Reduction: These compounds can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
作用机制
The exact mechanism of action for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is not well-documented. hydrazine derivatives typically exert their effects by interacting with biological molecules, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can lead to the inhibition or activation of specific molecular pathways, affecting cellular functions.
相似化合物的比较
Similar compounds to N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine include other hydrazine derivatives and pyrimidine-based molecules. Some examples are:
- N-(2-Pyridylmethylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine
- N-(4-Methylbenzylidene)-N’-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific applications and effects .
属性
分子式 |
C23H26N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28) |
InChI 键 |
HSKAZIJJKRAJAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

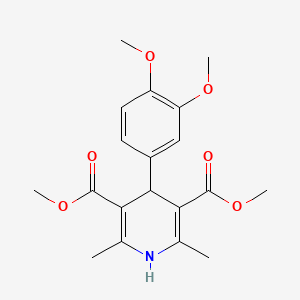
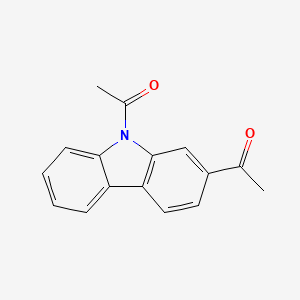

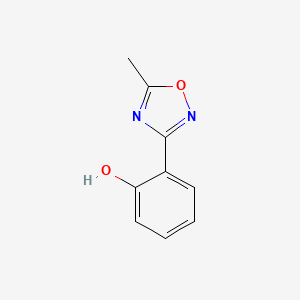
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B8803134.png)
